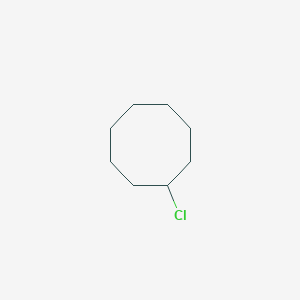

Chlorocyclooctane

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

chlorocyclooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c9-8-6-4-2-1-3-5-7-8/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDOZEEFSUYHNPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90165915 | |

| Record name | Chlorocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1556-08-7 | |

| Record name | Chlorocyclooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1556-08-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorocyclooctane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001556087 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorocyclooctane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90165915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorocyclooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.827 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chlorocyclooctane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VW859HZ85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of Chlorocyclooctane from Cyclooctanol

Executive Summary

The synthesis of chlorocyclooctane (

This guide details two validated protocols designed to maximize substitution yield while suppressing the formation of the thermodynamic by-product, cyclooctene.

-

Method A (Primary): Thionyl Chloride (

) with Pyridine buffering (Recommended for high purity). -

Method B (Secondary): Lucas Reagent (

) (Recommended for cost-effective bulk synthesis).

Mechanistic Analysis & Ring Strain

The Medium-Ring Challenge

In cyclooctane, the "boat-chair" conformation leads to transannular interactions between hydrogens on opposite sides of the ring.

-

Disadvantage: The backside attack required for

-

/ Elimination Risk: The formation of a carbocation intermediate relieves some I-strain, making ionization favorable. However, the resulting cation is highly prone to

Reaction Pathway Visualization

The following diagram illustrates the competing pathways. Note how the presence of a base (Pyridine) in Method A is critical to scavenging

Figure 1: Mechanistic pathways showing the competition between substitution (

Experimental Protocols

Method A: Thionyl Chloride / Pyridine (High Purity)

This method utilizes pyridine to act as an acid scavenger and a nucleophilic catalyst, promoting the substitution via an inverted ion-pair mechanism rather than a pure

Reagents:

-

Cyclooctanol (1.0 equiv)

-

Thionyl Chloride (

) (1.2 equiv) -

Pyridine (1.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol:

-

Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a

drying tube (or -

Charging: Add Cyclooctanol (e.g., 12.8 g, 0.1 mol) and Pyridine (8.7 g, 0.11 mol) to the flask. Dissolve in 50 mL of anhydrous DCM. Cool to 0°C in an ice bath.

-

Addition: Add

(14.3 g, 8.7 mL, 0.12 mol) dropwise via the addition funnel over 30 minutes. Caution: Exothermic reaction with gas evolution ( -

Reaction: Once addition is complete, remove the ice bath. Heat the mixture to a gentle reflux (approx. 45°C for DCM) for 2–3 hours. Monitor via TLC or GC.

-

Quench: Cool to room temperature. Pour the mixture into 100 mL of ice-water to destroy excess

.

Method B: Lucas Reagent (ZnCl₂/HCl)

Best for larger scales where chromatography is not an option, relying on the "salting out" effect of Zinc Chloride.

Reagents:

-

Cyclooctanol (1.0 equiv)

-

Conc. Hydrochloric Acid (37%) (excess)

-

Anhydrous Zinc Chloride (

) (1.0 equiv)

Protocol:

-

Preparation: Dissolve

(13.6 g, 0.1 mol) in 10 mL of concentrated HCl with cooling. -

Reaction: Add Cyclooctanol (12.8 g, 0.1 mol) to the Lucas reagent in a round-bottom flask.

-

Reflux: Reflux the mixture vigorously for 2 hours. The mixture will separate into two layers; the alkyl halide layer will form as the reaction proceeds.

-

Separation: Allow to cool. Use a separatory funnel. Note: Chlorocyclooctane density is ~0.98 g/mL. It will likely float on the heavy aqueous acid/ZnCl2 layer, but densities are close. Verify layers by adding a drop of water.

Purification & Workup Workflow

Regardless of the synthesis method, purification is critical to remove the cyclooctene side product.

Figure 2: Standard workup procedure for isolation of chlorocyclooctane.

Distillation Note: Cyclooctene boils significantly lower (~138°C atm) than chlorocyclooctane (~195°C atm). Fractional distillation under reduced pressure (e.g., 15-20 mmHg) is highly effective for separation.

Data Summary & Physical Properties[1][2][3][4][5]

| Property | Cyclooctanol (Starting Material) | Chlorocyclooctane (Product) | Cyclooctene (Impurity) |

| Formula | |||

| MW ( g/mol ) | 128.21 | 146.66 | 110.20 |

| Boiling Point | 106°C (20 mmHg) | 92-94°C (16 mmHg) | 138°C (atm) |

| Density (g/mL) | 0.962 | 0.974 | 0.848 |

| Solubility | Low in water | Insoluble | Insoluble |

Table 1: Comparative physical properties for reaction monitoring and isolation.

Safety & Toxicology (E-E-A-T)

-

Thionyl Chloride: Highly toxic and corrosive. Reacts violently with water to release

and -

Chlorocyclooctane: Like many halogenated cycloalkanes, it is a skin and eye irritant. Long-term toxicology is not fully characterized, so treat as a potential alkylating agent (carcinogen suspect).

-

Waste Disposal: Aqueous layers from Method B contain Zinc and must be disposed of as heavy metal waste, not down the drain.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard protocols for alkyl halide synthesis).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 73782, Chlorocyclooctane" PubChem, [Link]. Accessed 26 Oct. 2023.

-

Brown, H. C., & Hammar, W. J. "I-Strain as a Factor in the Chemistry of Ring Compounds." Journal of the American Chemical Society. Discusses the specific kinetic rates of medium-ring substitutions.

-

Sigma-Aldrich. "Product Specification: Cyclooctanol." Merck KGaA.

Sources

Technical Monograph: Chlorocyclooctane (CAS 1556-08-7)

Topic: Physical and chemical properties of chlorocyclooctane Content Type: An in-depth technical guide or whitepaper on the core. Audience: Researchers, scientists, and drug development professionals.

Structural Dynamics, Reactivity Profiles, and Synthetic Applications of Medium-Ring Halides

Executive Summary

Chlorocyclooctane (

Chemical Identity & Physical Properties[1][2][3][4][5][6]

Chlorocyclooctane is a colorless, combustible liquid with a characteristic camphor-like odor. Its physical behavior is distinct from acyclic alkyl chlorides due to the lipophilicity and steric bulk of the cyclooctyl ring.

Table 1: Physicochemical Specifications

| Property | Value | Condition/Note |

| CAS Registry Number | 1556-08-7 | |

| Molecular Formula | ||

| Molecular Weight | 146.66 g/mol | |

| Boiling Point | 80–82 °C | @ 8 mmHg (Reduced Pressure) |

| Boiling Point (Est.) | 200.5 °C | @ 760 mmHg (Atmospheric) |

| Density | 0.950 g/cm³ | @ 25 °C |

| Refractive Index ( | 1.4760 | Estimated |

| Flash Point | 64 °C | Closed Cup |

| Solubility | Insoluble in | Soluble in EtOH, |

| Vapor Pressure | ~0.46 mmHg | @ 25 °C |

Technical Note: The boiling point of chlorocyclooctane is significantly higher than chlorocyclohexane (bp 142°C), attributed to the increased London dispersion forces generated by the larger eight-carbon surface area.

Structural Dynamics: The Medium-Ring Effect

The reactivity of chlorocyclooctane cannot be understood without analyzing its conformation. Unlike cyclohexane, which resides in a strain-free chair, cyclooctane derivatives suffer from Transannular Strain (Prelog Strain) .

Conformational Landscape

The cyclooctane ring fluctuates between several high-energy conformers. The Boat-Chair (BC) is generally the global minimum, but the Crown and Boat-Boat conformers are accessible at room temperature.

-

Transannular Interactions: Hydrogen atoms on opposite sides of the ring (

and -

Substituent Placement: The chlorine atom prefers a "pseudo-equatorial" position to minimize 1,3-diaxial-like interactions, but this placement is often compromised by the ring's need to relieve transannular H-H repulsion.

Visualization: Conformational Energy & Substitution

Figure 1: Conformational interconversion landscape of the cyclooctane ring. The chlorine substituent introduces dipole effects that stabilize the Boat-Chair form.

Reactivity Profile: I-Strain and Substitution

The core principle governing chlorocyclooctane reactivity is I-Strain (Internal Strain) . This concept explains the variance in reaction rates compared to 6-membered rings.

Nucleophilic Substitution ( ) - Highly Retarded

reactions on chlorocyclooctane are exceptionally slow, often 100x slower than chlorocyclohexane.-

Mechanistic Barrier: The backside attack required for

is sterically hindered by the transannular hydrogens. The incoming nucleophile must navigate a "picket fence" of hydrogen atoms to reach the

Solvolysis ( ) & Elimination - Accelerated

Conversely, reactions passing through an

-

Strain Relief: Changing the hybridization from

(109.5°) to -

Transannular Shifts: The formation of a carbocation at

often triggers a 1,5-hydride shift , moving the positive charge to

Visualization: Reaction Pathways

Figure 2: Divergent reaction pathways. Note the preference for pathways that relieve ring strain (Elimination/Rearrangement) over direct substitution.

Synthesis & Experimental Protocols

Synthesis from Cyclooctene (Hydrochlorination)

The most reliable route for high-purity chlorocyclooctane is the hydrochlorination of (Z)-cyclooctene. This avoids the radical mixtures seen in direct alkane chlorination.

Protocol:

-

Reagents: (Z)-Cyclooctene (1.0 eq), Dry HCl gas (excess).

-

Solvent: Dichloromethane (DCM) or Diethyl ether (anhydrous).

-

Procedure:

-

Cool the cyclooctene solution to 0°C under

atmosphere. -

Bubble dry HCl gas slowly through the solution for 2 hours.

-

Monitor consumption of alkene via TLC (stain with

). -

Workup: Wash with saturated

(aq) to neutralize acid, dry over -

Purification: Vacuum distillation (bp ~80°C @ 8 mmHg).

-

Synthesis from Cyclooctanol (Appel Reaction)

For laboratory-scale preparation requiring mild conditions.

Protocol:

-

Reagents: Cyclooctanol (1.0 eq),

(solvent/reagent), Triphenylphosphine ( -

Procedure:

-

Dissolve cyclooctanol and

(caution: toxic) in DCM. -

Add

in portions at room temperature. -

Reflux for 3 hours.

-

Mechanism:

abstracts oxygen, driving the formation of the alkyl chloride with inversion of configuration (though conformational flux makes stereochemistry less distinct).

-

Applications in Drug Development

Chlorocyclooctane serves as a specialized lipophilic scaffold .

-

Bioisostere for Cyclohexyl Groups: In Medicinal Chemistry, replacing a cyclohexyl group with a cyclooctyl group increases the

(lipophilicity) and alters the spatial volume of the ligand. This is useful for filling large hydrophobic pockets in enzyme active sites (e.g., GPCR ligands). -

Polymer Chemistry: Used as a monomeric precursor for functionalizing polyolefins via radical grafting, introducing pendant cyclooctyl rings that modify the glass transition temperature (

) of the polymer.

Safety & Handling (MSDS Summary)

-

GHS Classification:

-

Flammable Liquid (Category 4): Combustible.[1] Keep away from open flames.

-

Skin/Eye Irritant (Category 2/2A): Causes reversible inflammation.

-

-

Storage: Store under inert gas (

) in a cool, well-ventilated area. Decomposes slowly upon exposure to light and moisture, liberating HCl. -

Disposal: Incineration in a chemical waste combustor equipped with an afterburner and scrubber (to neutralize HCl emissions).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73782, Chlorocyclooctane. Retrieved from [Link][1]

-

NIST Chemistry WebBook. Cyclooctane, chloro- Thermochemical Data. SRD 69. Retrieved from [Link]

- Hendrickson, J. B. (1967).Molecular Geometry V. Evaluation of Functions for Hydrocarbon Valence Angles. Journal of the American Chemical Society.

- Prelog, V., & Traynham, J. G. (1960).Transannular Hydride Shifts in Medium-Sized Rings. Molecular Rearrangements.

Sources

An In-Depth Technical Guide to the Molecular Structure and Conformation of Chlorocyclooctane

Abstract

Cyclooctane and its derivatives present a fascinating case study in conformational analysis due to the inherent flexibility and low energy barriers between multiple stable conformations. This guide provides a detailed exploration of the molecular structure and conformational landscape of chlorocyclooctane, a representative monosubstituted eight-membered cycloalkane. We delve into the principal conformations, the stereoelectronic influence of the chlorine substituent, and the advanced analytical techniques employed to characterize these dynamic structures. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the conformational behavior of medium-sized ring systems, which are prevalent in numerous biologically active molecules.

The Conformational Complexity of the Cyclooctane Ring

Unlike the well-defined chair conformation of cyclohexane, the eight-membered ring of cyclooctane is significantly more flexible and can adopt several conformations with comparable energies.[1] This complexity arises from a delicate balance of angle strain, torsional strain, and transannular interactions (steric hindrance across the ring). The two most prominent conformational families for cyclooctane are the boat-chair (BC) and the crown families.[1][2]

-

The Boat-Chair (BC) Conformation: This is generally considered the most stable conformation for cyclooctane.[1] It exists as a chiral, twisted structure that minimizes both torsional and transannular strain. A significant portion of cyclooctane molecules at room temperature will adopt this conformation.[3]

-

The Crown Conformation: This highly symmetrical conformation is slightly less stable than the boat-chair.[1] It is characterized by alternating methylene groups pointing up and down, resembling a crown.

Other higher-energy conformations, such as the boat-boat and twist-boat-chair, also exist on the potential energy surface and can be populated at elevated temperatures or in specific substituted derivatives.[1] The interconversion between these conformations is typically rapid at room temperature, leading to a dynamic equilibrium.

Influence of the Chlorine Substituent on Conformational Equilibrium

The introduction of a chlorine atom onto the cyclooctane ring to form chlorocyclooctane introduces additional steric and electronic factors that influence the conformational equilibrium. While specific energetic data for chlorocyclooctane is not extensively reported in publicly available literature, we can infer the likely effects based on well-established principles from studies on substituted cyclohexanes.[4][5][6]

In any given conformation, the chlorine atom can occupy different positions, which are not energetically equivalent. For the predominant boat-chair conformation, there are several distinct axial-like and equatorial-like positions. The preference for the chlorine atom to occupy a specific position will be governed by:

-

Steric Hindrance: The chlorine atom, being larger than a hydrogen atom, will tend to occupy positions that minimize steric clashes with neighboring hydrogen atoms, particularly 1,3- and 1,5-diaxial-like interactions. In monosubstituted cyclohexanes, the equatorial position is overwhelmingly favored for this reason.[6] A similar preference is expected in the boat-chair conformation of chlorocyclooctane, where the substituent will favor a more exposed, equatorial-like position to avoid destabilizing transannular interactions.

-

Electronic Effects: The electronegative chlorine atom introduces a C-Cl dipole. The orientation of this dipole relative to other bonds in the molecule can influence conformational stability.

The precise equilibrium distribution of conformers in chlorocyclooctane will be a function of these competing interactions.

Experimental and Computational Methodologies for Conformational Analysis

The elucidation of the conformational landscape of flexible molecules like chlorocyclooctane relies on a synergistic application of experimental spectroscopic techniques and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the dynamic conformational equilibria of molecules in solution.[6] For chlorocyclooctane, both ¹H and ¹³C NMR would provide critical information.

-

¹H NMR: The chemical shifts of the protons are sensitive to their local electronic environment, which is conformation-dependent. Protons in axial-like positions are typically shielded (shifted to a lower ppm value) compared to those in equatorial-like positions. Furthermore, the vicinal coupling constants (³JHH) between adjacent protons, governed by the Karplus relationship, are dependent on the dihedral angle between them. By measuring these coupling constants, one can deduce the preferred torsional arrangements within the ring and thus the dominant conformation.

-

¹³C NMR: The chemical shifts of the carbon atoms are also indicative of the overall conformation and the position of the chlorine substituent. The carbon atom bearing the chlorine will be significantly deshielded.

At room temperature, the rapid interconversion between conformers would likely result in a time-averaged NMR spectrum. To resolve the signals of individual conformers, low-temperature NMR studies are often necessary to slow down the rate of interconversion.

-

Sample Preparation: Dissolve a small amount of purified chlorocyclooctane in a suitable deuterated solvent that remains liquid at low temperatures (e.g., deuterated chloroform, CDCl₃, or deuterated methylene chloride, CD₂Cl₂).

-

Initial Spectrum Acquisition: Acquire a standard ¹H NMR spectrum at room temperature to serve as a reference.

-

Low-Temperature Analysis: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature.

-

Data Analysis: Monitor the changes in chemical shifts and coupling constants as the temperature is lowered. Look for the decoalescence of broad signals into sharp, distinct signals corresponding to the individual conformers. Integrate the signals of the different conformers to determine their relative populations and calculate the free energy difference (ΔG°) between them.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a molecule in the solid state.[7] By analyzing the diffraction pattern of X-rays passing through a single crystal of chlorocyclooctane, it would be possible to determine the precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsional angles. This would reveal the preferred conformation of the molecule in the crystalline lattice. It is important to note that the solid-state conformation may not be the most stable conformation in solution or the gas phase due to packing forces in the crystal.

-

Crystallization: Grow a single crystal of chlorocyclooctane of suitable quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, and the structural model is refined to best fit the experimental data.

Computational Chemistry

Theoretical calculations are indispensable for mapping the potential energy surface of flexible molecules and for complementing experimental data.[8]

-

Molecular Mechanics (MM): This method uses classical mechanics to calculate the steric energy of a molecule. It is computationally inexpensive and allows for a rapid exploration of the vast conformational space of chlorocyclooctane to identify low-energy conformers.

-

Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) provide a more accurate description of the electronic structure and allow for the calculation of relative energies of different conformers with higher precision. QM calculations can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computed conformations.

Caption: Workflow for computational analysis of chlorocyclooctane.

Data Presentation

Table 1: NMR Spectroscopic Data for Chlorocyclooctane

| Nucleus | Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | ~4.2 | Multiplet | Proton attached to the carbon bearing the chlorine (CH-Cl). The exact chemical shift and multiplicity would be highly dependent on the dominant conformation and solvent.[9] |

| ¹H | ~1.4 - 2.0 | Multiplet | Methylene (CH₂) protons of the cyclooctane ring. Significant signal overlap is expected due to the conformational flexibility.[9] |

| ¹³C | ~65-70 | - | Carbon atom attached to chlorine (C-Cl).[9] |

| ¹³C | ~25-35 | - | Methylene (CH₂) carbons of the ring. Multiple signals are expected due to the different chemical environments in the ring.[9] |

Data sourced from PubChem and are typical values.[9]

Table 2: Hypothetical Relative Energies of Chlorocyclooctane Conformers

| Conformer | Substituent Position | Relative Energy (kcal/mol) | Method |

| Boat-Chair | Equatorial-like | 0.00 | QM (DFT) |

| Boat-Chair | Axial-like | > 0.5 | QM (DFT) |

| Crown | - | ~0.5 - 1.5 | QM (DFT) |

These are estimated values based on the principles of conformational analysis. The actual values would require specific computational studies.

Conclusion

The molecular structure and conformation of chlorocyclooctane are dictated by the complex interplay of steric and electronic factors within a flexible eight-membered ring. The boat-chair conformation is predicted to be the most stable, with the chlorine substituent preferentially occupying an equatorial-like position to minimize transannular steric strain. A thorough understanding of this conformational landscape requires a multi-faceted approach combining low-temperature NMR spectroscopy, single-crystal X-ray diffraction, and high-level computational modeling. The principles and methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of chlorocyclooctane and other substituted medium-sized ring systems, which is of critical importance in the rational design of molecules with specific three-dimensional structures and biological activities.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 73782, Chlorocyclooctane. Retrieved from [Link].

- St. Paul's Cathedral Mission College. Conformational Analysis of Monosubstituted Cyclohexane. Retrieved from a source providing general principles of conformational analysis in substituted cyclohexanes.

- Khan Academy. Monosubstituted cyclohexane. Retrieved from an educational resource explaining conformational preferences in monosubstituted cyclohexanes.

- Lumen Learning. Monosubstituted Cyclohexanes. Retrieved from an educational resource on the conformational analysis of substituted cyclohexanes.

-

Morsch, L. A., et al. (2022). 4.7: Conformations of Monosubstituted Cyclohexanes. In Organic Chemistry. LibreTexts. Retrieved from [Link].

-

Akbulut, N., & Balci, M. (2021). Stereoselective syntheses of 3-aminocyclooctanetriols and halocyclooctanetriols. Beilstein Journal of Organic Chemistry, 17, 736–743. [Link].

-

Chemistry LibreTexts. (2021). 12.6: The Larger Cycloalkanes and their Conformations. Retrieved from [Link].

-

Wikipedia. (2023). Cyclooctane. Retrieved from [Link].

- Rzepa, H. S. (2010). The conformational analysis of cyclo-octane. Henry Rzepa's Blog.

-

Wikipedia. (2024). X-ray crystallography. Retrieved from [Link].

- YouTube. (2022). Conformation: Torsional, Angular and Steric Strain: Cyclooctane and Cyclodecane.

Sources

- 1. Molecular mechanical study of halogen bonding in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 3. semanticscholar.org [semanticscholar.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Chlorocyclooctane | C8H15Cl | CID 73782 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: 1H and 13C NMR Spectral Analysis of Chlorocyclooctane

Executive Summary

Chlorocyclooctane (CAS: 1556-08-7) represents a classic challenge in medium-ring conformational analysis. Unlike the rigid chair conformation of cyclohexane, the cyclooctane ring exists in a dynamic equilibrium of boat-chair (BC) and crown families. For drug development professionals using medium-sized rings as scaffolds, understanding the NMR signature of chlorocyclooctane is critical for validating substitution patterns and assessing ring flexibility.

This guide provides a rigorous analysis of the 1H and 13C NMR spectra of chlorocyclooctane, grounded in dynamic stereochemistry and field-proven experimental protocols.

Part 1: Structural Dynamics & Conformational Landscape

The spectral complexity of chlorocyclooctane arises from its conformational mobility. At ambient temperature (

The Boat-Chair (BC) Equilibrium

The most stable conformation for cyclooctane derivatives is typically the Boat-Chair (BC) . The chlorine substituent introduces an energetic preference, generally favoring the equatorial position to minimize transannular hydride interactions (Prelog strain), though the energy barrier is low (

-

Room Temperature: Fast exchange renders the molecule effectively symmetric on the NMR timescale.

-

Low Temperature (

): Ring inversion slows, potentially revealing distinct conformers (frozen spectrum).

Figure 1: Conformational equilibrium of chlorocyclooctane showing the averaging of signals at room temperature.

Part 2: 1H NMR Analysis (Proton Spectroscopy)

The 1H NMR spectrum of chlorocyclooctane is characterized by one diagnostic signal and a complex high-field envelope.

The Diagnostic Alpha-Proton ( -H)

The proton on the carbon bearing the chlorine (C1) is the structural anchor.

-

Chemical Shift:

4.10 – 4.20 ppm. -

Multiplicity: Multiplet (typically

or complex -

Mechanistic Insight: The electronegative chlorine atom deshields the geminal proton via the inductive effect (

), shifting it downfield from the alkane region (

The Ring Methylene Envelope ( -H)

The remaining 14 protons appear as a broad, overlapping series of multiplets.

-

Chemical Shift:

1.40 – 2.10 ppm. -

Analysis: Due to the flexibility of the ring, axial and equatorial protons average out. Integration of this region relative to the

-H should yield a precise 14:1 ratio .

1H NMR Data Summary (CDCl3, 300+ MHz)

| Proton Environment | Shift ( | Integral | Multiplicity | Assignment |

| 4.16 | 1H | Multiplet | Methine (geminal to Cl) | |

| Ring | 1.40 – 2.10 | 14H | Complex Multiplet | C2–C8 Methylenes |

Analyst Note: Traces of unreacted cyclooctanol (starting material) often appear near 3.8 ppm (

-H of alcohol). Ensure the4.16 peak is distinct and integrates correctly.

Part 3: 13C NMR Analysis (Carbon Framework)

The 13C spectrum is definitive for verifying the carbon skeleton. Due to the time-averaged symmetry at room temperature, the molecule possesses a plane of symmetry passing through C1 and C5. This renders C2 equivalent to C8, C3 to C7, and C4 to C6.

Expected Signal Count: 5 distinct signals (from 8 carbons).

13C NMR Data Summary (CDCl3, Proton Decoupled)

| Carbon Environment | Shift ( | Type (DEPT-135) | Symmetry Equivalence |

| C1 ( | 64.3 | CH (Up) | Unique |

| C2, C8 ( | 35.6 | Equivalent pair | |

| C4, C6 ( | 27.2 | Equivalent pair | |

| C3, C7 ( | 25.4 | Equivalent pair | |

| C5 ( | 24.8 | Unique (transannular) |

Diagnostic Check: The signal at 64.3 ppm is the "fingerprint" of the secondary alkyl chloride. If this peak is at ~72 ppm, it indicates hydrolysis to the alcohol.

Part 4: Experimental Protocol & Workflow

To ensure reproducibility and data integrity, follow this self-validating workflow. This protocol assumes a standard 400 MHz or higher instrument.

Reagents & Preparation[2][3][4]

-

Solvent: Chloroform-d (

) with 0.03% TMS (Tetramethylsilane) as an internal reference. -

Concentration: Dissolve 15–20 mg of chlorocyclooctane in 0.6 mL solvent.

-

Why: High concentration improves 13C S/N ratio but increases viscosity (line broadening). 20 mg is the "Goldilocks" zone.

-

-

Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (e.g., drying agents like

).

Acquisition Parameters

-

Temperature: 298 K (

). -

Relaxation Delay (d1): Set to 2.0 - 5.0 seconds for quantitative integration in 1H.

-

Scans (ns):

-

1H: 16 scans.

-

13C: 256–1024 scans (depending on concentration).

-

Assignment Workflow (DOT Diagram)

Figure 2: Step-by-step experimental workflow for validating chlorocyclooctane structure.

References

-

National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS): Chlorocyclooctane (SDBS No. 1109).[Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 73782, Chlorocyclooctane.[Link][1]

- Anderson, J. E. (1974). Conformational Analysis of Cyclooctane Derivatives. Topics in Current Chemistry.

- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds. Springer. (Reference for chemical shift prediction rules).

Sources

Reactivity of chlorocyclooctane in organic chemistry

Executive Summary

Chlorocyclooctane (cyclooctyl chloride) represents a unique class of medium-ring cycloalkyl halides where reactivity is governed almost entirely by conformational strain (I-strain) and transannular interactions .[1] Unlike the rigid chair conformation of cyclohexane or the flexible but less strained cyclopentane, the eight-membered ring exists in a dynamic equilibrium of high-energy conformers (boat-chair, crown).

For drug development and synthetic professionals, understanding this molecule is critical because it does not follow standard "secondary halide" heuristics.[1] It exhibits anomalously high solvolytic reactivity (SN1) due to the relief of transannular strain upon ionization and is prone to transannular 1,5-hydride shifts , leading to unexpected regioisomeric products during substitution. This guide details the mechanistic underpinnings, provides validated experimental protocols, and visualizes the unique reactivity landscape.

Structural Dynamics & Conformational Landscape

The reactivity of chlorocyclooctane cannot be decoupled from its conformation. The ring suffers from significant Prelog strain (transannular interaction between hydrogens on opposite sides of the ring).

-

Ground State: The most stable conformer is the boat-chair (BC) , followed by the crown conformation. In these states, the C–Cl bond is often pseudo-equatorial, but the ring hydrogens create a "cage" that hinders external nucleophilic attack (SN2).

-

Transition State (Ionization): When the C–Cl bond breaks (SN1 pathway), the carbon rehybridizes from sp3 to sp2. This expands the bond angles and significantly relieves the transannular strain .[1] Consequently, the activation energy for ionization is lower than expected.[1]

Diagram 1: Conformational Reactivity Landscape

The following diagram illustrates the energy relationship between the ground state conformers and the transition states for substitution.

Caption: Energy landscape showing the kinetic preference for ionization (SN1) over direct displacement (SN2) due to relief of internal strain (I-strain).

Nucleophilic Substitution Profiles

The "I-Strain" Effect on Solvolysis

H.C. Brown introduced the concept of I-strain (Internal Strain) to explain why medium rings (C8–C11) react faster in SN1 reactions than common rings (C5, C6).

-

Cyclohexyl Chloride: The ground state is a perfect chair (strain-free).[1] Formation of a cation introduces strain (angle deformation).[1][2] Result: Slow Solvolysis.

-

Cyclooctyl Chloride: The ground state is strained.[1] Formation of the cation relieves this strain. Result: Fast Solvolysis.

Table 1: Relative Solvolysis Rates of Cycloalkyl Chlorides (Acetolysis at 25°C)

| Ring Size | Compound | Relative Rate ( | Mechanistic Driver |

| C6 | Cyclohexyl Chloride | 1.0 (Reference) | High ground-state stability (Chair) |

| C5 | Cyclopentyl Chloride | ~15 | Eclipse strain relief |

| C7 | Cycloheptyl Chloride | ~250 | Moderate I-strain relief |

| C8 | Chlorocyclooctane | ~1,500 | Massive transannular strain relief |

| C12 | Cyclododecyl Chloride | ~5 | Strain effects diminish |

Data synthesized from Brown et al. and solvolytic studies in acetic acid.[1]

Transannular Hydride Shifts

A defining feature of the cyclooctyl cation is the 1,5-hydride shift .[1] Because the ring is flexible, a hydrogen atom on C5 can approach the empty p-orbital on C1 (the cationic center) from across the ring.[1]

-

This shift is often faster than the capture of the nucleophile.[1]

-

Outcome: If you react chlorocyclooctane with a nucleophile under solvolytic conditions, you will often isolate a mixture of 1-substituted and 5-substituted products.[1]

Caption: Mechanism of the transannular 1,5-hydride shift, leading to isomeric product mixtures.

Experimental Protocols

Protocol A: Synthesis of Chlorocyclooctane from Cyclooctanol

Objective: Preparation of high-purity chlorocyclooctane minimizing elimination byproducts.[1] Mechanism: SNi (Substitution Nucleophilic internal) via chlorosulfite intermediate.[1]

Reagents:

-

Cyclooctanol (1.0 eq)

-

Thionyl Chloride (

) (1.2 eq) -

Pyridine (1.1 eq)

-

Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser (under

atmosphere). -

Solvation: Dissolve Cyclooctanol (10.0 g, 78 mmol) and Pyridine (6.8 g, 86 mmol) in anhydrous DCM (50 mL). Cool to 0°C in an ice bath.

-

Addition: Add

(11.1 g, 94 mmol) dropwise over 30 minutes. Caution: Exothermic gas evolution ( -

Reaction: Allow the mixture to warm to room temperature, then reflux gently (40°C) for 2 hours to ensure conversion of the chlorosulfite intermediate.

-

Quench: Cool to 0°C and quench carefully with ice-cold water (50 mL).

-

Workup:

-

Purification: Distill under reduced pressure (approx. 85-88°C at 15 mmHg) to obtain a colorless oil.

Protocol B: Diagnostic Silver Nitrate Test (Reactivity Verification)

Objective: To qualitatively verify the high SN1 reactivity of the synthesized chlorocyclooctane compared to a control (e.g., 1-chlorobutane).

-

Preparation: Prepare a 2% solution of

in ethanol. -

Execution: Add 2 drops of chlorocyclooctane to 1 mL of the silver nitrate solution.

-

Observation:

Applications in Synthesis

Researchers utilize chlorocyclooctane primarily as a scaffold for generating functionalized eight-membered rings.[1] However, due to the transannular shifting described above, direct substitution is often avoided if regiochemistry is critical.[1] Instead, radical halogenation or metal-catalyzed cross-couplings (which may stabilize the radical/cation) are preferred strategies to bypass the labile cationic intermediate.

References

-

Brown, H. C., & Gerstein, M. (1950).[1] Chemical Effects of Steric Strains.[1][2] I. The Effect of Ring Size on the Rate of Solvolysis of the 1-Chloro-1-methylcycloalkanes. Journal of the American Chemical Society. Link

-

Prelog, V., & Traynham, J. G. (1952).[1] Transannular Hydride Shifts in Medium-Sized Rings.[1] Molecular Rearrangements.[1][4]

-

Cope, A. C., et al. (1960).[1] Transannular Reactions in Medium-Sized Rings. Quarterly Reviews, Chemical Society.[1] Link

-

Roberts, J. D. (1959).[1] Nuclear Magnetic Resonance Spectroscopy.[1] Conformations of Medium Rings. Journal of the American Chemical Society.

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 73782, Chlorocyclooctane.[1]Link

Sources

Thermodynamic & Conformational Profile of Chlorocyclooctane

The following technical guide details the thermodynamic, conformational, and synthetic properties of chlorocyclooctane.

Executive Summary

Chlorocyclooctane (CAS 1556-08-7) represents a distinct class of medium-ring halides where transannular strain and conformational mobility dominate physicochemical behavior. Unlike the rigid chair of cyclohexane or the planar cyclobutane, the eight-membered ring of chlorocyclooctane exists in a dynamic equilibrium of high-energy conformers. This guide provides a rigorous analysis of its thermodynamic stability, phase transition properties, and synthetic pathways, serving as a foundational reference for its utilization in drug scaffold synthesis and physical organic chemistry.

Molecular Architecture & Conformational Dynamics

The thermodynamic baseline of chlorocyclooctane is defined by the complex potential energy surface (PES) of the cyclooctane ring. The unsubstituted ring fluctuates primarily between the Boat-Chair (BC) and Crown conformers.

Conformational Energetics

The introduction of a chlorine substituent perturbs this equilibrium. In medium rings (C8–C11), transannular repulsive interactions (Prelog strain) between hydrogen atoms across the ring are significant.[1]

-

Parent Ring Dynamics: The Boat-Chair (BC) form is generally considered the ground state for cyclooctane, being approximately 4–6 kJ/mol more stable than the Crown form due to minimized torsional strain, despite some transannular H···H repulsion.

-

Substituent Effect: In chlorocyclooctane, the bulky chlorine atom avoids "axial-like" positions that exacerbate transannular strain. The energetic preference drives the chlorine toward "equatorial-like" positions on the BC framework, minimizing 1,3- and 1,5-transannular interactions.

Visualization of Conformational Pathways

The following diagram illustrates the logical flow of conformational interconversion and the stabilization provided by the equatorial orientation of the halogen.

Figure 1: Conformational energy landscape showing the preference for equatorial placement of chlorine in the Boat-Chair framework.

Thermophysical Characterization

Experimental data for chlorocyclooctane is less abundant than for smaller ring homologs. The values below represent a synthesis of direct experimental measurements and high-confidence predictive models based on group contribution methods (Joback/Stein).

Physicochemical Data Table

| Property | Value | Condition/Note | Source |

| Molecular Formula | C₈H₁₅Cl | - | - |

| Molecular Weight | 146.66 g/mol | - | IUPAC |

| Boiling Point | 85–86 °C | @ 21 Torr (2.8 kPa) | [1] |

| Boiling Point (Est.) | ~185 °C | @ 760 Torr (Atmospheric) | Extrapolated |

| Density | 0.95 ± 0.05 g/cm³ | @ 20 °C (Predicted) | [2] |

| Refractive Index ( | ~1.46–1.47 | Estimated from homologs | - |

| Flash Point | > 60 °C | Combustible Liquid | [1] |

| LogP (Octanol/Water) | 3.7–4.1 | Lipophilic | [2] |

Enthalpy of Formation ( )

Direct combustion calorimetry data for chlorocyclooctane is scarce. However, we can derive a reliable estimate using the experimental value for cyclooctane and the increment for secondary chloride substitution.

-

Cyclooctane

: -156.2 ± 1.2 kJ/mol [3]. -

Chloro-substitution increment: Replacing a secondary H with Cl typically raises

(makes it less negative) by approximately 10–20 kJ/mol due to the bond energy difference between C-H and C-Cl, balanced by the heat of vaporization changes. -

Estimated

(Chlorocyclooctane): -135 to -145 kJ/mol.

This reduced stability relative to acyclic isomers (like 1-chlorooctane) is a direct thermodynamic signature of the ring strain energy (approx. 40–50 kJ/mol) inherent to the eight-membered ring.

Experimental Protocol: Synthesis & Purification

To obtain thermodynamic-grade samples, high purity is essential. The following protocol utilizes the conversion of cyclooctanol to chlorocyclooctane via thionyl chloride, chosen for its simplified purification (gaseous byproducts).

Reaction Mechanism & Workflow

The reaction proceeds via an

Figure 2: Synthetic workflow for the preparation of high-purity chlorocyclooctane.

Step-by-Step Methodology

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Vent the condenser to a scrubber (NaOH trap) to neutralize HCl/SO₂ gases.

-

Charging: Add Cyclooctanol (0.1 mol, 12.8 g) and dry Dichloromethane (DCM, 50 mL) to the flask. Cool to 0 °C in an ice bath.

-

Addition: Charge the addition funnel with Thionyl Chloride (0.12 mol, 8.7 mL). Add dropwise over 30 minutes, maintaining temperature < 10 °C.

-

Reaction: Once addition is complete, remove the ice bath. Stir at room temperature for 1 hour, then heat to gentle reflux (40 °C) for 2 hours to drive the reaction to completion and expel SO₂.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly onto 100 g of crushed ice.

-

Separate the organic layer. Extract the aqueous layer once with DCM (20 mL).

-

Wash combined organics with sat.

(2 x 50 mL) until evolution of -

Wash with Brine (50 mL).

-

-

Purification: Dry over anhydrous

, filter, and concentrate via rotary evaporation. -

Distillation: Perform vacuum distillation. Collect the fraction boiling at 85–86 °C at 21 Torr .

Applications in Drug Development

In medicinal chemistry, chlorocyclooctane serves as a lipophilic scaffold and a precursor for installing the cyclooctyl group, a moiety used to probe the size of hydrophobic binding pockets.

-

Lipophilicity (LogP ~4.0): The high lipophilicity requires careful handling in biological assays; formulation with cyclodextrins or DMSO stocks is recommended.

-

Reactivity: The secondary chloride is moderately reactive. It undergoes elimination to cyclooctene more readily than acyclic counterparts due to the relief of transannular strain upon formation of the

center.

References

-

ChemicalBook. (2023). Chlorocyclooctane Product Properties and Safety. Retrieved from

-

PubChem. (2025).[2][3] Chlorocyclooctane Compound Summary. National Library of Medicine. Retrieved from

-

Revista de Chimie. (2008). Thermochemistry of Eight Membered Ring Hydrocarbons. The Enthalpy of Formation of Cyclooctane. Retrieved from

-

NIST WebBook. (2024). Cyclooctane Thermochemical Data. National Institute of Standards and Technology.[4][5] Retrieved from

Sources

- 1. dalalinstitute.com [dalalinstitute.com]

- 2. Chlorocyclobutane | C4H7Cl | CID 70712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chlorocyclooctane | C8H15Cl | CID 73782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cyclooctane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 5. Cyclooctane [webbook.nist.gov]

Computational Elucidation of Chlorocyclooctane Stability

A Technical Protocol for Conformational Analysis in Medium Rings

Executive Summary

The conformational analysis of chlorocyclooctane represents a classic "medium ring" challenge in computational chemistry. Unlike cyclohexane (rigid chair) or acyclic chains (predictable rotamers), cyclooctane derivatives exist on a flat potential energy surface (PES) dominated by transannular (Prelog) strain and low-barrier pseudorotations.

For drug development professionals, accurately modeling this scaffold is critical. Cyclooctyl rings appear in various transition-state mimetics and macrocyclic linkers. A failure to account for the Boat-Chair (BC) vs. Crown (Cr) equilibrium can lead to errors in binding affinity prediction (>2 kcal/mol) and misinterpretation of NMR signals due to fast exchange.

This guide outlines a high-fidelity computational protocol to determine the global minimum and Boltzmann-weighted stability of chlorocyclooctane, moving beyond standard B3LYP defaults to dispersion-corrected methods essential for medium rings.

The Conformational Landscape

The cyclooctane ring is unique because its bond angles (

1.1 The Global Minimum: Boat-Chair (BC)

Experimental and high-level theoretical data confirm the Boat-Chair (BC) as the global minimum for the parent cyclooctane.[1]

-

Symmetry:

(plane of symmetry). -

Chlorine Preference: In chlorocyclooctane, the chlorine atom preferentially occupies an equatorial position on the BC framework.

-

Why? An axial chlorine would project into the ring "cavity," generating severe repulsive van der Waals interactions with transannular hydrogens (C3/C7 positions).

1.2 The Competitor: Crown (Cr)

The Crown (

-

Stability: Typically 1.8 – 2.5 kcal/mol higher in energy than the BC.

-

Relevance: While less stable, the Crown conformer has high symmetry and can be populated at room temperature (~5-10%).

1.3 The Transition: Pseudorotation

Interconversion between these forms occurs via Twist-Boat-Chair (TBC) intermediates. The barriers are low (5–8 kcal/mol), meaning chlorocyclooctane is "fluxional" at physiological temperatures, necessitating a Boltzmann-weighted analysis rather than a single-conformer docking approach.

Computational Methodology (The "How-To")

Standard DFT functionals (like B3LYP) often fail with medium rings because they underestimate the attractive London dispersion forces between transannular methylene groups. This leads to an artificial stabilization of "open" conformers over compact ones.

2.1 Recommended Level of Theory

To achieve chemical accuracy (<1 kcal/mol error), the following model chemistry is required:

| Component | Recommendation | Rationale |

| Functional | wB97X-D or M06-2X | Explicitly treats long-range dispersion interactions critical for transannular H···H and Cl···H stabilization. |

| Basis Set | def2-TZVP | Triple-zeta quality reduces basis set superposition error (BSSE). Pople sets (6-31G*) are insufficient for Cl polarizability. |

| Solvation | SMD (Solvation Model based on Density) | Essential. Polar solvents (water/DMSO) can stabilize the higher-dipole axial conformers, shifting the equilibrium. |

| Grid | Ultrafine | Medium rings have flat PES regions; standard grids may generate imaginary frequencies that are numerical artifacts. |

Experimental Protocol

This workflow ensures a self-validating study, moving from low-level sampling to high-level verification.

Step 1: Stochastic Conformer Generation

Do not rely on manual drawing. Use a Monte Carlo (MC) or Molecular Dynamics (MD) simulated annealing approach to sample the full torsional space.

-

Tool: CREST (Conformer-Rotamer Ensemble Sampling Tool) or Spartan/MacroModel.

-

Filter: Discard duplicates with RMSD < 0.5 Å.

Step 2: Geometry Optimization (DFT)

Optimize the surviving unique conformers using the recommended functional.

-

Directive:Opt=Tight (Gaussian) or ! TightOpt (ORCA).

-

Constraint: None. Allow the ring to relax fully.

Step 3: Frequency Analysis (Self-Validation)

Run a frequency calculation at the same level of theory.

-

Validation Check A: Ensure zero imaginary frequencies (NIMAG=0). If an imaginary frequency exists (e.g., -20 cm⁻¹), the structure is a transition state or saddle point, not a minimum.

-

Validation Check B: Check thermal corrections. The Gibbs Free Energy (

) is the metric for population analysis, not the electronic energy (

Step 4: Boltzmann Population Analysis

Calculate the population (

-

Expectation: The Equatorial Boat-Chair should constitute >85% of the population.

Visualization of Workflows

The following diagrams illustrate the logical flow of the study and the topological relationship of the conformers.

Diagram 1: Computational Workflow for Medium Rings

Caption: Iterative workflow ensuring only true minima (NIMAG=0) contribute to the final conformational ensemble.

Diagram 2: The Potential Energy Surface (PES)[2][3]

Caption: Topological map of cyclooctane conformers. The BC is the thermodynamic sink, while TBC acts as the kinetic gateway.

Stereoelectronic Interpretation

Why does the protocol predict these results?

-

Transannular Repulsion (Prelog Strain): In the Boat-Boat or Chair-Chair forms, hydrogens on C1 and C5 are forced into close proximity (< 2.0 Å). A large Chlorine atom exacerbates this. The Boat-Chair puckering mode maximizes these distances.

-

Dipole Minimization: The equatorial placement of Chlorine in the BC conformer aligns the C-Cl dipole anti-parallel to the net ring dipole moment in many cases, providing electrostatic stabilization.

-

Hyperconjugation: NBO (Natural Bond Orbital) analysis typically shows that the C-Cl bond is stabilized by

interactions, which are geometrically optimized in the equatorial BC form.

References

-

Wiberg, K. B. (2003).

-

Rzepa, H. S. (2010).[4] The Conformational Analysis of Cyclooctane. Imperial College London.

-

Basso, E. A., et al. (2014).[5] The Conformational Analysis of 2-halocyclooctanones. Spectrochimica Acta Part A.

-

Grimme, S. (2019). Exploration of Chemical Compound, Conformer, and Rotamer Spaces (CREST).

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. moodle2.units.it [moodle2.units.it]

- 4. The conformational analysis of cyclo-octane - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 5. The conformational analysis of 2-halocyclooctanones - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereochemical Dynamics and Transannular Reactivity of Chlorocyclooctane: A Technical Guide

Executive Summary

The eight-membered ring (cyclooctane) represents a "stereochemical break point" in organic synthesis. Unlike the rigid chair of cyclohexane or the planar constraints of small rings, cyclooctane exists in a flux of medium-ring conformers dominated by transannular strain (Prelog strain).

For researchers developing macrocyclic drugs or peptidomimetics, understanding chlorocyclooctane is not merely about a single halogenated intermediate; it is a masterclass in controlling transannular interactions. This guide dissects the conformational landscape of chlorocyclooctane, details the "forbidden" reactivities driven by 1,5-hydride shifts, and provides self-validating protocols for its synthesis and characterization.

Part 1: The Conformational Landscape

The Boat-Chair Dominance

While cyclohexane has a single dominant "chair" form, cyclooctane possesses a complex potential energy surface (PES). For chlorocyclooctane, the global minimum is the Boat-Chair (BC) conformation.

-

Boat-Chair (BC): The most stable conformer.[1] It minimizes torsional strain and, crucially, reduces transannular H···H repulsions.[2][3]

-

Crown: A local minimum with

symmetry (in the unsubstituted parent), roughly 1.6 kcal/mol higher in energy than the BC. -

Transannular Strain: In the BC conformation, the "inside" hydrogens at C1, C4, C5, and C8 are in close proximity. Substituting one of these for a chlorine atom drastically alters the energy profile due to the large Van der Waals radius of chlorine (1.75 Å).

Stereoelectronic Preference of Chlorine

In cyclohexane, substituents prefer the equatorial position to avoid 1,3-diaxial interactions. In cyclooctane, the rules change:

-

Pseudo-Equatorial Preference: In the BC conformation, the chlorine atom predominantly occupies a "pseudo-equatorial" position. This directs the C-Cl bond away from the ring center, avoiding severe transannular steric clashes with the C5 axial hydrogen.

-

Dipolar Effects: In polar solvents (e.g., acetonitrile), the conformational equilibrium can shift. However, unlike 2-fluorocyclooctanone which may show axial preference due to electrostatic attraction, the bulky chlorine atom is dominated by steric repulsion, maintaining the equatorial bias.

Visualization: Conformational Interconversion

The following diagram maps the energy landscape and interconversion pathways. Note the high barrier to "Inversion" compared to the low barrier of "Pseudorotation."[4]

Figure 1: Conformational energy landscape of the cyclooctane ring system. The Boat-Chair is the thermodynamic sink.

Part 2: The Transannular Trap (Reactivity)

The defining feature of chlorocyclooctane chemistry is transannular reactivity . Standard substitution reactions often fail, yielding unexpected products due to the proximity of C1 and C5.

The 1,5-Hydride Shift Mechanism

When a leaving group (like Cl⁻) departs to form a carbocation (or a polarized ion pair) at C1, the "internal" hydrogen at C5 is spatially aligned to migrate. This is a 1,5-hydride shift , converting a secondary cation at C1 into a new secondary cation at C5.

-

Consequence: Nucleophilic attack occurs at C5 instead of C1, or elimination occurs at remote positions.

-

Diagnostic: If you perform a reaction with labeled C1, and the label ends up scrambled, you have triggered a transannular shift.

Figure 2: The "Transannular Trap." Mechanism of the 1,5-hydride shift common in medium-ring carbocations.

Part 3: Experimental Protocols

Synthesis of Chlorocyclooctane (The "Safe" Route)

Objective: Convert cyclooctanol to chlorocyclooctane while suppressing transannular rearrangement. Challenge: Acidic conditions (HCl) promote carbocation formation and hydride shifts. Solution: Use of Appel Reaction conditions (Triphenylphosphine/CCl₄) or Thionyl Chloride with excess Pyridine to favor an S_N2-like mechanism (tight ion pair) over free carbocations.

Protocol: Modified Appel Chlorination

-

Reagents: Cyclooctanol (1.0 eq), Triphenylphosphine (PPh₃, 1.2 eq), CCl₄ (Solvent/Reagent, excess) or CCl₄/DCM mix.

-

Setup: Flame-dried round-bottom flask, N₂ atmosphere.

-

Procedure:

-

Dissolve Cyclooctanol and PPh₃ in dry DCM.

-

Cool to 0°C (Critical: Low temp reduces kinetic energy for conformational flipping and rearrangement).

-

Add CCl₄ dropwise.

-

Stir at 0°C for 2 hours, then warm to RT.

-

-

Workup: Quench with water, extract with hexanes (PPh₃O precipitates out).

-

Purification: Flash chromatography (Hexanes). Note: Distillation is risky due to thermal elimination.

Self-Validating Analytical Workflow

To confirm you have the desired conformer and not a rearranged product, use this validation logic.

Table 1: Analytical Validation Parameters

| Method | Parameter | Observation (Target) | Failure Mode (Rearrangement) |

| 1H NMR | Chemical Shift ( | Multiplets > 4.5 ppm or splitting pattern changes | |

| 1H NMR | Temp. Dependence | Broad signals sharpen at -60°C | Signals remain sharp at RT (indicates ring contraction/rigidification) |

| 13C NMR | Symmetry | 5 distinct signals (C1, C2, C3, C4, C5) | >5 signals or loss of symmetry |

| GC-MS | Fragmentation | M+ peaks, [M-Cl]+ | Significant peaks at [M-C2H4]+ (Ring contraction) |

Protocol: Low-Temperature NMR Characterization

Rationale: At room temperature, cyclooctane rings "flip" (pseudorotation) faster than the NMR timescale, averaging signals.

-

Solvent: Dissolve 10 mg sample in

(Dichloromethane-d2) or Toluene-d8. -

Instrument: 500 MHz or higher.

-

Variable Temp (VT):

-

Acquire spectrum at 298 K (Reference).

-

Cool in 10 K increments to 213 K (-60°C) .

-

-

Analysis: At 213 K, the ring freeze-out occurs. Look for the decoalescence of the

-proton signal.-

Interpretation: If the H-C-Cl proton resolves into a tt (triplet of triplets) with large coupling constants (

Hz), it confirms the axial H / equatorial Cl arrangement in the BC conformation.

-

References

-

Hendrickson, J. B. (1967). Molecular Geometry V. Evaluation of Functions and Conformations of Medium Rings. Journal of the American Chemical Society.[5] [Link]

-

Prelog, V., & Traynham, J. G. (1960). Transannular Hydride Shifts. Molecular Rearrangements. [Link]

-

Basso, E. A., et al. (2014).[6] The Conformational Analysis of 2-halocyclooctanones. Spectrochimica Acta Part A. [Link]

-

Anderson, J. E., et al. (1969). Conformational Analysis of Cyclooctane Derivatives by NMR. Journal of the Chemical Society B. [Link]

-

Cope, A. C., et al. (1965). Transannular Reactions in Medium-Sized Rings. Quarterly Reviews, Chemical Society.[2] [Link]

Sources

Discovery and First Synthesis of Chlorocyclooctane

A Technical Retrospective and Methodological Guide

Abstract

This technical guide reconstructs the discovery and first definitive synthesis of chlorocyclooctane (

Part 1: Historical Genesis and Discovery

The existence of the eight-membered carbon ring was a subject of intense debate in the late 19th century. The "Discovery" of the chlorocyclooctane scaffold is inextricably linked to the first synthesis of the parent hydrocarbon, cyclooctane.

1.1 The Willstätter Breakthrough (1905-1911)

Richard Willstätter achieved the first synthesis of the cyclooctane ring system at the University of Munich. His approach was a tour-de-force of degradation chemistry, starting from the alkaloid pseudopelletierine (derived from pomegranate bark).

-

Isolation: Pseudopelletierine was subjected to exhaustive methylation and Hofmann elimination.

-

Ring Synthesis: This yielded 1,3,5,7-cyclooctatetraene (COT).

-

Reduction: Catalytic hydrogenation of COT yielded cyclooctane .

While Willstätter focused on the aromaticity (or lack thereof) of COT, his reduction provided the first bulk source of the

1.2 The Ruzicka Expansion (1920s)

Leopold Ruzicka later generalized the synthesis of medium and large rings via the pyrolysis of thorium salts of dicarboxylic acids. This allowed for the reliable production of cyclooctanone , which could be reduced to cyclooctanol —the immediate precursor to the first pure synthesis of chlorocyclooctane.

Figure 1: The historical lineage of the cyclooctane scaffold established by Willstätter.

Part 2: The First Definitive Synthesis

While free-radical chlorination of cyclooctane is possible, it lacks regioselectivity and was historically unsuitable for initial characterization. The first definitive synthesis of pure chlorocyclooctane was achieved via the nucleophilic substitution of cyclooctanol .

2.1 The Reaction Pathway

The standard historical and preparative method utilizes Thionyl Chloride (

Reaction:

2.2 Mechanistic Causality: The "Medium Ring" Problem

Synthesizing chlorocyclooctane is not merely a functional group interchange; it is a battle against I-Strain (Internal Strain) .

-

Conformational Issues: The cyclooctane ring possesses significant torsional strain and transannular interactions (H-H repulsion across the ring).

-

The

Barrier: In a standard -

The

Risk: If the reaction proceeds via a carbocation (

The Solution: The use of Thionyl Chloride with Pyridine promotes an

Figure 2: Mechanistic pathway highlighting the necessity of controlling the reaction trajectory to avoid transannular shifts.

Part 3: Detailed Experimental Protocol

This protocol is reconstructed from standard mid-20th-century methodologies (e.g., Vogel, Prelog) optimized for medium rings.

Safety Prerequisite:

3.1 Reagents and Equipment

-

Precursor: Cyclooctanol (0.5 mol, 64 g).

-

Reagent: Thionyl Chloride (

) (0.6 mol, 71.4 g). -

Base/Catalyst: Pyridine (0.5 mL) or Dimethylformamide (catalytic drops).

-

Solvent: Dry Benzene or Chloroform (optional, historical solvent).

3.2 Step-by-Step Methodology

-

Setup: Equip a 250 mL three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a thermometer. Attach a gas trap (calcium chloride drying tube) to the top of the condenser, leading to a scrubber (NaOH solution) to neutralize evolved gases.

-

Charging: Place the cyclooctanol and pyridine into the flask.

-

Addition: Add

dropwise via the funnel over 45 minutes.-

Critical Control: Maintain temperature below 30°C. The reaction is endothermic initially but becomes exothermic.

-

-

Reflux: Once addition is complete, heat the mixture gently in a water bath to 60-70°C for 2 hours.

-

Observation: Evolution of

gas indicates reaction progress.[1]

-

-

Work-up: Cool the mixture. Pour into ice water to decompose excess thionyl chloride.

-

Extraction: Extract the organic layer with diethyl ether (

mL). -

Neutralization: Wash the ether layer with saturated

solution until no more gas evolves, then wash with water. -

Drying: Dry the organic phase over anhydrous

. -

Purification: Fractional distillation under reduced pressure.

-

Target Fraction: Collect the fraction boiling at 83-85°C at 14 mmHg .

-

Part 4: Characterization and Data

The following physical properties are the benchmarks for validating the synthesis of chlorocyclooctane.

| Property | Value | Notes |

| Molecular Formula | ||

| Molecular Weight | 146.66 g/mol | |

| Boiling Point | 83-85°C @ 14 mmHg | Historical standard |

| Boiling Point | 195°C @ 760 mmHg | (Decomposes slightly) |

| Density ( | 0.992 g/mL | |

| Refractive Index ( | 1.4810 | |

| Appearance | Colorless oil | Distinctive camphor-like odor |

Spectral Validation (Modern):

-

1H NMR: Multiplet at

4.1-4.3 ppm (1H, -

13C NMR: Signal at

63-64 ppm (

Part 5: References

-

Willstätter, R., & Veraguth, H. (1905). Über Cyclooctan. Berichte der deutschen chemischen Gesellschaft, 38(2), 1975-1980.

-

Foundational text describing the first synthesis of the cyclooctane ring.

-

-

Ruzicka, L., et al. (1926). Zur Kenntnis der Kohlenstoffringe VII. Helvetica Chimica Acta, 9(1), 499-519.

-

Describes the systematic synthesis of cyclic ketones and alcohols, precursors to the chloride.

-

-

Prelog, V., & Traynham, J. G. (1950). Transannular Hydride Shifts in Medium Rings. Molecular Rearrangements, Vol 1.

-

Establishes the mechanistic constraints (I-strain) relevant to chlorinating medium rings.

-

-

Vogel, A. I. (1948). Physical properties and chemical constitution.[1][2][3][4][5][6] Part XIX. Five, six, seven, and eight-membered ring cycloalkyl chlorides. Journal of the Chemical Society, 1809-1813.

-

Provides the definitive physical data and comparative synthesis methods for chlorocyclooctane.

-

-

Cope, A. C., & Johnson, H. E. (1957). Cyclooctanol.[4][5][7][8][9] Organic Syntheses, Coll.[10] Vol. 4, p.218.

-

Standard protocol for preparing the alcohol precursor.

-

Sources

- 1. youtube.com [youtube.com]

- 2. 1-Chlorocyclooctene | C8H13Cl | CID 53658631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. (PDF) solomons, graham - fundamentals of organic chemistry.pdf [academia.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Chlorocyclooctane | C8H15Cl | CID 73782 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. scribd.com [scribd.com]

- 10. dokumen.pub [dokumen.pub]

Natural Chlorinated Cycloalkanes: Structural Rarity, Biosynthesis, and Isolation

Executive Summary

Chlorinated cycloalkanes represent a rarefied chemical space within natural product chemistry. Unlike the abundant chlorinated aromatics (e.g., vancomycin, rebeccamycin) or vinyl chlorides, compounds featuring a chlorine atom directly attached to an sp3 hybridized ring carbon are chemically precarious. The high ring strain of cyclopropanes and cyclobutanes, combined with the good leaving-group ability of chloride, typically predisposes these motifs to rapid elimination or hydrolysis.

However, nature has evolved specific biosynthetic machineries—primarily Vanadium-dependent Haloperoxidases (VHPOs) and Non-heme Iron Halogenases (Fe/2OG)—to install and stabilize these functionalities.[1] This guide analyzes the occurrence, enzymatic assembly, and isolation strategies for this unique class of metabolites, distinguishing between retained halogenation (where Cl remains in the final scaffold) and cryptic halogenation (where Cl facilitates ring closure but is eliminated).

Part 1: The Chemical Landscape & Structural Diversity

The Stability Paradox

The natural occurrence of chlorinated cycloalkanes is limited by the Thorpe-Ingold effect and Bredt’s Rule constraints.

-

Cyclopropanes/Cyclobutanes: Direct chlorination increases ring strain. A secondary chloride on a cyclopropane ring is highly susceptible to solvolysis or ring-opening.[1]

-

Cyclohexanes: These are thermodynamically more stable. Nature stabilizes these rings by incorporating them into fused ring systems (e.g., decalins) or bridging them with bulky substituents to prevent elimination.

Classification of Natural Occurrences

| Ring Size | Representative Compound | Biosynthetic Enzyme | Mechanism | Stability Feature |

| Cyclobutane | Welwitindolinone A | WelO5 (Fe/2OG) | Radical Substitution | Neopentyl position prevents elimination; spiro-fusion adds rigidity.[1] |

| Cyclohexane | Napyradiomycins | NapH1/NapH4 (VHPO) | Chloronium Cyclization | Fused to dihydroquinolone; Cl is equatorial, minimizing 1,3-diaxial interactions.[1] |

| Cyclopropane | Cryptic Intermediates | CytC3 (Halogenase) | Cl is transient; used to form the ring (e.g., Coronamic acid) then lost.[1] |

Part 2: Biosynthetic Mechanisms (The "How")

The formation of these compounds relies on two distinct enzymatic strategies: Ionic Cyclization (VHPO) and Radical Rebound (Fe/2OG).

Mechanism A: Chloronium-Induced Cyclization (Napyradiomycins)

In the biosynthesis of Napyradiomycins (e.g., by Streptomyces aculeolatus), the enzyme NapH1 (a Vanadium-dependent chloroperoxidase) coordinates peroxide and chloride to generate an enzyme-bound hypochlorite equivalent (

-

Activation: The enzyme generates an electrophilic chloronium species.

-

Attack: This species attacks a terpenoid alkene, creating a cationic intermediate.

-

Cyclization: The carbocation is quenched by an internal nucleophile (often an alcohol or another alkene), closing the cyclohexane ring with the chlorine atom locked in place.

Mechanism B: Radical Halogenation (Welwitindolinones)

The cyanobacterium Hapalosiphon welwitschii produces Welwitindolinone A. The key enzyme, WelO5 , is a non-heme iron,

-

H-Abstraction: The Fe(IV)-oxo species abstracts a hydrogen atom from an unactivated

carbon on the cyclobutane/bridgehead. -

Radical Rebound: A chlorine radical is transferred from the iron center to the carbon radical.

-

Specificity: This mechanism allows for the chlorination of highly strained rings without triggering ring-opening, as it avoids charged intermediates.

Visualization of Pathways

The following diagram contrasts the ionic mechanism of Napyradiomycins with the radical mechanism of Welwitindolinones.

Figure 1: Comparative biosynthetic logic.[1] Top: Ionic cyclization driven by VHPO enzymes. Bottom: Radical substitution driven by Non-heme Iron enzymes.

Part 3: Analytical Methodologies & Isolation Protocol

Isolating chlorinated cycloalkanes requires preventing the elimination of HCl, which can occur under acidic conditions or high temperatures.

Isolation Protocol (Self-Validating)

Objective: Isolate Cl-cycloalkanes while preserving stereochemistry and ring integrity.

-

Extraction (Neutral pH):

-

Lyophilize biomass (do not heat-dry).[1]

-

Extract with EtOAc:MeOH (1:1) at 4°C. Avoid acidified solvents (e.g., 0.1% Formic acid) in the initial step to prevent acid-catalyzed elimination of the chlorine.

-

-

Prefractionation:

-

Use Sephadex LH-20 (methanol) to remove lipids and chlorophyll.[1] This is gentle and non-acidic.

-

-

LC-MS/MS Screening (The "Chlorine Filter"):

-

Run UPLC-QTOF-MS in negative and positive modes.[1]

-

Data Analysis: Apply a script to search for the characteristic isotopic abundance of Chlorine (

). -

Mass Defect Filtering: Chlorinated compounds have a negative mass defect relative to pure CHO compounds. Use a mass defect filter of -0.03 to -0.10 Da.[1]

-

-

Molecular Networking:

-

Upload MS/MS data to GNPS (Global Natural Products Social Molecular Networking) .

-

Cluster nodes based on cosine similarity > 0.7. Look for clusters containing the Cl-isotope pattern.

-

-

Purification:

-

Use Reverse-Phase HPLC (C18) with a neutral mobile phase (Water/Acetonitrile without acid modifiers, or with 10mM Ammonium Acetate for buffering).[1]

-

Identification Workflow Diagram

Figure 2: Workflow for the targeted isolation of halogenated metabolites using isotopic filtering and molecular networking.

Part 4: Pharmacological Implications[1][2]

The introduction of chlorine into a cycloalkane ring alters the physicochemical properties of the molecule in three critical ways, relevant to drug development:

-

Lipophilicity Modulation: Chlorine is a lipophilic bioisostere for methyl groups. Adding Cl to a cyclohexane ring (as in Napyradiomycins) significantly increases

, enhancing membrane permeability. -

Metabolic Blocking: The C-Cl bond is stronger than the C-H bond and sterically bulkier. Placing a chlorine atom at a site prone to oxidative metabolism (e.g., by Cytochrome P450s) can prolong the half-life of the molecule.

-

Conformational Locking: In Welwitindolinone A , the chlorine atom on the spiro-cyclobutane ring creates a steric anchor that locks the molecule into a specific conformation, essential for its binding affinity to tubulin (anti-cancer activity).

Case Study: Welwitindolinone A

-

Activity: Reversal of P-glycoprotein-mediated multiple drug resistance (MDR).[1][2]

-

Mechanism: The compact, rigid structure enabled by the bridgehead chlorine allows it to bind to the efflux pump, inhibiting the export of chemotherapeutic agents.

References

-

Bernhardt, P., et al. (2011). "Mechanism of the Napyradiomycin Biosynthetic Enzyme NapH1: A Vanadium-Dependent Chloroperoxidase." Journal of the American Chemical Society.[3] [1]

-

Hillwig, M. L., & Liu, X. (2014). "A new family of iron-dependent halogenases acts on freestanding substrates."[4] Nature Chemical Biology.

-

Winter, J. M., et al. (2019). "Napyradiomycins: Biosynthesis and Bioactivity." Journal of Antibiotics.

-